Mammaglobin-A precursor (4-12)
Description
Overview and Classification within the Secretoglobin Family
Mammaglobin-A is a member of the secretoglobin (SCGB) superfamily of proteins. cellapplications.comwikipedia.org This family consists of small, secreted proteins that are often found as dimers and can be glycosylated. wikipedia.org Members of the secretoglobin family, primarily expressed in mucosal tissues, are thought to be involved in various biological processes, including cell signaling, immune responses, and chemotaxis. wikipedia.orgmdpi.com Some secretoglobins may also function as transporters for steroid hormones. wikipedia.org The secretoglobin family is diverse, with rabbit uteroglobin being the founding member and the human family expanding to include multiple members, many of which are clustered on chromosome 11q13. cellapplications.com
Historical Context of Discovery in Breast Tissue
The discovery of Mammaglobin-A dates back to 1994, when researchers identified sequence tags expressed in neoplastic mammary epithelial tissue using a modified differential display PCR technique. nih.gov This method was designed to detect differences in mRNA expression between cell populations. nih.gov One of these tags led to the isolation of a full-length cDNA that coded for the protein now known as human mammaglobin. nih.gov It was initially identified as a breast cancer-restricted biomarker through differential screening. biorbyt.com Subsequent research confirmed that the SCGB2A2 gene's expression is highly specific to mammary tissue. wikipedia.orgacs.org This discovery has made Mammaglobin-A a significant subject of research as a potential molecular marker for breast cancer. abbexa.comnih.govnih.gov
Molecular Structure and Characteristics Relevant to Function
The molecular characteristics of Mammaglobin-A are key to its biological role and its utility as a biomarker.
The full Mammaglobin-A protein is composed of 93 amino acids. mdpi.combiorbyt.com The precursor protein includes a signal peptide. inrs.ca The mature protein has a predicted molecular mass of approximately 10.5 kDa. cellapplications.com The specific peptide fragment, Mammaglobin-A precursor (4-12), consists of a defined sequence of amino acids derived from the N-terminal region of the precursor protein. nih.gov
Table 1: Amino Acid Sequence of Mammaglobin-A precursor (4-12)
| Position | Amino Acid |
| 4 | Alanine |
| 5 | Glycine |
| 6 | Phenylalanine |
| 7 | Leucine |
| 8 | Aspartic acid |
| 9 | Proline |
| 10 | Cysteine |
| 11 | Histidine |
| 12 | Proline |
This table details the specific amino acid sequence of the Mammaglobin-A precursor (4-12) fragment.
Mammaglobin-A has a small helical globular domain and a hydrophobic pocket, which facilitates the binding of steroid-like molecules. nih.govresearchgate.net It exists in breast tissue as a complex, forming a heterodimer with another secretoglobin family member, lipophilin B. abbexa.comacs.org This complex formation is a crucial aspect of its biologically relevant form. acs.org The structure of secretoglobins often consists of four alpha-helices per monomer that align in an antiparallel fashion. researchgate.net In its dimeric form, the two monomers are held together by disulfide bridges, creating a cavity between them. nih.govresearchgate.net
Like most proteins destined for secretion, the newly synthesized Mammaglobin-A protein contains a short amino acid sequence at its N-terminus called a signal peptide. nih.govwikipedia.orgmdpi.com This signal peptide, typically 16-30 amino acids long, directs the protein to the secretory pathway. wikipedia.orgmdpi.com
The process begins with the signal peptide guiding the nascent protein to a protein-conducting channel in the endoplasmic reticulum membrane, known as the translocon. wikipedia.org As the protein is threaded through this channel, the signal peptide is cleaved by an enzyme called signal peptidase. mdpi.comebi.ac.uk This cleavage releases the mature protein into the lumen of the endoplasmic reticulum, from where it can be further processed and secreted from the cell. mdpi.com In the case of Mammaglobin-A, the precursor protein is 93 amino acids long, and the initial 18 amino acids constitute the signal peptide that is removed to form the mature, secreted protein. inrs.ca This secretion mechanism is fundamental to its presence in extracellular fluids and its potential role as a circulating biomarker. assaygenie.com
Properties
sequence |
LMVLMLAAL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Mammaglobin-A precursor (4-12) |
Origin of Product |
United States |
Gene and Protein Expression Analysis of Mammaglobin a
SCGB2A2 Gene Expression Profiling
The SCGB2A2 gene, located on chromosome 11q12, directs the synthesis of the 93-amino acid Mammaglobin-A protein. mdpi.comnih.gov Analysis of its mRNA expression provides critical insights into its tissue specificity and its role in disease.
mRNA Expression Patterns in Normal Tissues
While initially considered highly specific to the mammary gland, subsequent research has detected SCGB2A2 mRNA expression in a limited number of other normal tissues. mdpi.comnih.govnih.gov
Mammary Gland : Expression of SCGB2A2 is most prominent in the mammary gland. mdpi.comnih.govnih.gov
Female Genital Tract : The gene is also expressed in the normal tissues of the female genital tract, including the endocervix and endometrium. mdpi.comnih.gov Real-time RT-PCR analysis has shown that the normal uterine cervix exhibits the highest level of SCGB2A2 expression among various normal tissues tested, followed by normal breast tissue. nih.gov
Salivary Gland : Weak to moderate expression has been noted in scattered cells of the salivary glands. mdpi.com
Other Tissues : Low levels of expression have also been reported in eccrine glands of the skin and some cells of the epididymis. mdpi.com
Differential Gene Expression in Neoplastic Tissues
The expression of the SCGB2A2 gene is significantly altered in several types of cancer, most notably in tumors originating from tissues where it is normally expressed.
Breast Carcinoma : SCGB2A2 mRNA is frequently overexpressed in human breast cancer compared to non-malignant breast tissue. nih.govgenecards.org Studies have reported that its expression can be increased by at least 10-fold in breast tumors. nih.gov However, the pattern of expression varies. In one study analyzing matched tumor and normal tissues, SCGB2A2 expression was down-regulated in 49% of breast tumor specimens and up-regulated in 12%. nih.govnih.gov Low Mammaglobin-A expression in invasive breast carcinomas is linked to higher tumor grade and loss of estrogen and progesterone (B1679170) receptor expression. mdpi.comnih.gov
Endometrial and Ovarian Cancer : SCGB2A2 is abundantly expressed in tumors of the female genital tract. nih.govnih.gov In endometrial tissue, its expression was found to be clearly up-regulated in 47% of tumors, while it was down-regulated in 22%. nih.govnih.gov In ovarian cancer, overexpression of SCGB2A2 has been positively correlated with advanced tumor stage. spandidos-publications.com The prevalence of Mammaglobin-A positivity has been reported in 11–76% of endometrial carcinomas and 37–100% of ovarian carcinomas. mdpi.com
Salivary Gland Tumors : A comprehensive analysis identified Mammaglobin-A positivity in 16 different categories of salivary gland tumors. mdpi.comnih.gov
Differential Expression of SCGB2A2 in Neoplastic Tissues
| Tissue Type | Expression Change in Tumor vs. Normal | Reported Positivity Rates | Associated Clinical Factors |
|---|---|---|---|
| Breast Carcinoma (Invasive) | Down-regulated in 49%, Up-regulated in 12% nih.govnih.gov | 25% to 94% mdpi.com | Low expression linked to high grade and loss of ER/PR mdpi.comnih.gov |
| Endometrial Cancer | Up-regulated in 47%, Down-regulated in 22% nih.govnih.gov | 11% to 76% mdpi.com | Loss of expression linked to advanced stage mdpi.comnih.gov |
| Ovarian Cancer | Generally up-regulated nih.govnih.gov | 37% to 100% mdpi.com | Overexpression correlated with advanced stage spandidos-publications.com |
Transcriptional Regulation Mechanisms
The overexpression of Mammaglobin-A in tumors is thought to be due to changes in transcriptional regulation, as no gene amplification has been detected in tumors that overexpress the protein. nih.gov The expression of SCGB2A2 does not appear to be significantly influenced by steroid hormones. nih.gov The co-expression of SCGB2A2 with another secretoglobin, SCGB1D2 (lipophilin B), in breast, endometrial, and ovarian cancers suggests that they may be controlled by common regulatory transcriptional mechanisms, as both genes are located in the same cluster on chromosome 11q13. nih.gov
Mammaglobin-A Protein Expression Patterns
Immunohistochemical studies have detailed the specific location of the Mammaglobin-A protein within cells and across various tissues, confirming its utility as a diagnostic marker. mdpi.comucjournals.com
Cellular and Subcellular Localization Studies
Mammaglobin-A is a secretory protein. mdpi.comucjournals.com Immunohistochemical staining shows its presence primarily in the cytoplasm of epithelial cells. mdpi.comproteinatlas.org In some tissues, such as the luminal cells of the breast, an apical membranous staining pattern is also observed. mdpi.comnih.gov
Immunohistochemical Detection in Tissue Microarrays (TMAs)
Tissue microarrays (TMAs) containing thousands of tissue samples have been instrumental in comprehensively mapping the expression of Mammaglobin-A across a wide range of normal and neoplastic tissues. mdpi.comnih.govucjournals.com This high-throughput method allows for standardized analysis of protein expression. nih.gov
A major study utilizing a TMA with 16,328 tumor samples and 608 normal tissue samples confirmed that Mammaglobin-A is a highly specific marker. mdpi.comnih.gov
Normal Tissues : In normal tissues, positive immunostaining was confined to a few types, including luminal cells of the breast, endocervical glands, and endometrial glands. mdpi.comnih.govresearchgate.net
Neoplastic Tissues : Of 128 tumor types analyzed, 37 showed positivity for Mammaglobin-A. Crucially, 32 of these positive tumor types originated from the breast, endometrium, ovary, or salivary glands, underscoring its high specificity for tumors from these sites. mdpi.comnih.govucjournals.com
Summary of Mammaglobin-A Protein Expression (IHC on TMAs)
| Tissue Category | Specific Tissues with Positive Staining | Localization |
|---|---|---|
| Normal Tissues | Luminal cells of the breast, endocervical glands, endometrial glands, eccrine glands, scattered salivary gland cells mdpi.comnih.gov | Cytoplasmic and apical membranous mdpi.comnih.gov |
| Neoplastic Tissues | High prevalence in tumors of the breast, endometrium, ovary, and salivary glands mdpi.comucjournals.com | Primarily cytoplasmic |
Quantitative Protein Analysis Techniques (e.g., ELISA, Western Blotting)
The quantification of Mammaglobin-A protein is crucial for its evaluation as a biomarker in breast cancer and other malignancies. Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting are widely employed to detect and measure Mammaglobin-A protein levels in various biological samples, including tissue extracts, serum, and plasma.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive method used to quantify protein levels. For Mammaglobin-A, a sandwich ELISA format is commonly used. In this assay, a capture antibody specific for Mammaglobin-A is pre-coated onto the wells of a microplate. When a sample such as serum, plasma, or cell culture supernatant is added, the Mammaglobin-A protein present is captured by the antibody. After washing, a second, detection antibody specific for Mammaglobin-A is added, followed by an enzyme-conjugated antibody and a substrate to produce a measurable colorimetric signal. The intensity of the color is proportional to the amount of Mammaglobin-A in the sample.
Research studies have utilized ELISA to determine Mammaglobin-A concentrations in patient samples. One study found that the concentration of Mammaglobin-A in the serum of breast cancer patients ranged from 0.07 to 9.6 ng/mL, compared to 0 to 0.07 ng/mL in healthy individuals. Another study established cut-off values for Mammaglobin-A concentration in tissue as predictors of metastatic risk, suggesting that levels higher than 0.67 ng/mL in peritumoral tissue and 0.58 ng/mL in carcinoma tissue may indicate a higher risk.
The following table summarizes the specifications of commercially available Human Mammaglobin-A ELISA kits, demonstrating their sensitivity and detection ranges.
| Parameter | Specification Range | Sample Types | Source |
|---|---|---|---|
| Assay Type | Sandwich ELISA | Serum, Plasma, Cell culture supernatants, Urine, Tissue homogenates | |
| Sensitivity | 0.078 ng/mL to 5.0 pg/mL | Serum, Plasma, Cell culture supernatants, Urine, Tissue homogenates | |
| Detection Range | 0.312 - 20 ng/mL or 125 - 8000 pg/mL | Serum, Plasma, Cell culture supernatants, Urine, Tissue homogenates |
Western Blotting
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or cell lysate. The process involves separating proteins by molecular weight using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.
For Mammaglobin-A, Western blot analysis has been instrumental in identifying its different molecular forms. The gene for Mammaglobin-A (SCGB2A2) encodes a protein of 93 amino acids with a predicted molecular mass of 10.5 kDa. However, studies using Western blotting have revealed that Mammaglobin-A can exist in multiple forms in breast tissue, likely due to post-translational modifications like glycosylation.
Key findings from Western blot analyses include:
Detection of Multiple Forms: In breast cancer and fibroadenoma tissues, two primary forms of Mammaglobin-A protein are detected with approximate molecular masses of 18 kDa and 25 kDa.
Cell Line Analysis: A specific protein band at 10.5 kDa has been identified in the membranous and cytoplasmic proteins of breast cancer cell lines such as MDA-MB-361 and MDA-MB-415.
Correlation with Clinical Factors: The high molecular weight form (25 kDa) has been found more frequently in hormone receptor-positive cancers and shows an inverse relationship with tumor grade and proliferation rate, suggesting it may be associated with a more favorable prognosis.
The table below summarizes research findings on Mammaglobin-A detection using Western Blotting.
| Molecular Weight Detected | Sample Type | Key Finding | Source |
|---|---|---|---|
| 10.5 kDa | Breast Cancer Cell Lines (MDA-MB-361, MDA-MB-415) | Represents the core protein without extensive post-translational modifications. | |
| 18 kDa and 25 kDa | Breast Carcinoma and Fibroadenoma Tissues | Represents post-translationally modified forms of the protein; the higher weight form correlates with favorable prognostic markers. |
Biological Functions and Molecular Mechanisms of Mammaglobin a
Proposed Physiological Roles
Mammaglobin-A is a member of the secretoglobin family of proteins, which are known for their involvement in a variety of biological processes. nih.govwikipedia.org Its functions are believed to be diverse, ranging from secretion to immune modulation and molecular transport. mdpi.comnih.gov
Mammaglobin-A is predominantly expressed in the luminal cells of the mammary gland. nih.govmdpi.com This localization, coupled with its nature as a secretory protein, strongly suggests a role in the secretory functions of the breast tissue. nih.govwaocp.com Under normal physiological conditions, it is believed to be involved in the processes that contribute to the composition of breast fluid. nih.gov
Emerging evidence points to the immunomodulatory potential of Mammaglobin-A. nih.govmdpi.comnih.gov It is thought to play a role in the local immune environment of the mammary gland. nih.gov Studies have explored its use as a target for cancer vaccines, with a DNA vaccine targeting Mammaglobin-A eliciting robust immune responses in patients with metastatic breast cancer. ascopost.comnih.gov This suggests that Mammaglobin-A can be recognized by the immune system and can be harnessed to stimulate an anti-tumor immune response. ascopost.comaacrjournals.org Specifically, vaccination has been shown to increase the frequency of Mammaglobin-A-specific CD8+ T cells. ascopost.comnih.gov
A significant area of investigation is the potential for Mammaglobin-A to bind and transport small hydrophobic molecules, including steroid hormones. nih.govmdpi.comnih.gov This hypothesis is supported by its structural characteristics and its membership in the secretoglobin family, some of which are known to bind lipids and steroids. nih.gov The ability to bind such molecules suggests a potential role in steroid hormone signaling pathways within the mammary gland. wikipedia.orggenecards.org While the exact in vivo ligands remain to be definitively identified, the structural features of Mammaglobin-A are consistent with a capacity for binding and transporting these types of molecules. nih.gov
Mammaglobin-A is also implicated in cell signaling and chemotaxis, processes that are crucial for both normal tissue homeostasis and cancer progression. nih.govmdpi.comnih.gov As a secreted protein, it has the potential to act as a signaling molecule, influencing the behavior of surrounding cells. nih.gov Its involvement in chemotaxis suggests it may play a role in attracting specific cell types to the mammary gland microenvironment. mdpi.comnih.gov
Molecular Interactions and Complex Formation
The biological functions of Mammaglobin-A are likely mediated through its interactions with other proteins. The most well-characterized interaction is its formation of a heterodimer with Lipophilin B. nih.gov
Mammaglobin-A is known to form a stable, covalent heterodimer with Lipophilin B (SCGB1D2), another member of the secretoglobin family. iiarjournals.orgresearchgate.net This interaction is a key feature of its molecular biology. The formation of this complex is thought to be important for the stability and function of both proteins. iiarjournals.org The expression of Mammaglobin-A and Lipophilin B is often correlated in breast tissue, further supporting the biological significance of their interaction. researchgate.netdtic.mil The heterodimer is formed through disulfide bonds and is the predominant form in which Mammaglobin-A is found in vivo. nih.gov
Table 1: Summary of Proposed Biological Functions of Mammaglobin-A
| Function | Description | Key Findings |
|---|---|---|
| Secretory Processes | Involvement in the secretion of components into breast fluid. | Predominantly expressed in luminal secretory cells of the mammary gland. nih.govmdpi.com |
| Immune Modulation | Participation in the local immune response of the mammary gland. | Targeted in cancer vaccine development, inducing specific T-cell responses. ascopost.comnih.gov |
| Molecule Binding/Transport | Potential to bind and transport steroid hormones and other small molecules. | Structural features suggest a capacity for binding hydrophobic molecules. nih.govnih.gov |
| Chemotaxis & Signaling | Acting as a signaling molecule to influence cell migration and communication. | Implicated in cellular signaling pathways. nih.govmdpi.comnih.gov |
| Heterodimerization | Forms a stable complex with Lipophilin B (SCGB1D2). | This is the primary form of Mammaglobin-A in vivo. nih.goviiarjournals.org |
Characterization of Ligand-Binding Pockets within Protein Complexes
Mammaglobin-A (Mam-A), a member of the secretoglobin family, is known to form complexes with other proteins, creating structures with specific ligand-binding capabilities. springermedizin.de Research has shown that Mammaglobin-A associates with lipophilin B (also known as BU101) in a head-to-tail orientation. springermedizin.de This assembled protein complex gives rise to a small, helical globule that features a hydrophobic pocket. springermedizin.de This pocket is capable of binding molecules such as steroid-like compounds and biphenyls, suggesting a potential role for Mammaglobin-A in hormone transport or metabolism. springermedizin.demdpi.com
Beyond its interaction with lipophilin B, the surface of Mammaglobin-A itself has been characterized to identify specific binding sites, particularly for therapeutic targeting. Studies have successfully disclosed and identified unique epitopes on the Mam-A protein that are accessible on the surface of cancer cells. nih.govnih.govresearchgate.net One such critical epitope has been pinpointed to the N-terminal amino acids 42–51 of the protein. nih.govnih.gov The identification of this specific binding region allowed for the development of monoclonal antibodies that can selectively target Mammaglobin-A, highlighting the importance of characterizing these surface pockets for therapeutic applications. nih.govnih.gov
Impact on Cellular Processes in Research Models
The role of Mammaglobin-A in modulating the behavior of cancer cells is complex, with research pointing to a dual function that can be either pro-tumorigenic or anti-tumorigenic depending on the context. mdpi.comnih.govnih.gov
In vitro studies using breast cancer cell lines have yielded seemingly contradictory results regarding the impact of Mammaglobin-A on key malignant processes. Several studies suggest that the upregulation of Mammaglobin-A promotes tumor cell proliferation, migration, and invasion. nih.govresearchgate.net This indicates that in some experimental systems, higher levels of Mammaglobin-A are associated with more aggressive cellular behavior.
Conversely, other research has demonstrated an opposite effect. One study found that the overexpression of human Mammaglobin (hMAM) in breast cancer cells led to a decrease in both cell migration and invasion. nih.gov The same study showed that knocking down Mammaglobin-A expression resulted in an increase in these metastatic characteristics. nih.gov These findings suggest a potential tumor-suppressive role where the protein inhibits the ability of cancer cells to move and invade surrounding tissues. nih.govnih.gov This functional conflict underscores the complexity of Mammaglobin-A's biological role, which may be influenced by the specific cell line, the tumor microenvironment, or other molecular factors. mdpi.comnih.gov
| Experimental Observation | Associated Cellular Process | Reported Outcome | Reference |
|---|---|---|---|
| Upregulation of Mammaglobin-A | Proliferation, Migration, Invasion | Promotes | nih.govresearchgate.net |
| Overexpression of hMAM | Migration, Invasion | Reduces | nih.gov |
| Knockdown of hMAM | Migration, Invasion | Increases | nih.gov |
The pro-tumorigenic effects observed with Mammaglobin-A upregulation have been linked to the activation of specific intracellular signaling pathways. nih.govresearchgate.net Research has indicated that elevated levels of Mammaglobin-A can trigger the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.govresearchgate.net The MAPK cascade is a critical pathway that regulates a wide array of cellular functions, including cell proliferation, differentiation, and survival. abcam.comcusabio.com
Activation of the MAPK pathway is a common mechanism in cancer development and progression. cusabio.comnih.gov By stimulating this pathway, Mammaglobin-A can influence gene expression and protein functions that ultimately drive cell growth and division. nih.govabcam.com In addition to the MAPK pathway, Mammaglobin-A upregulation has been associated with the activation of other critical signaling molecules and pathways, including Focal Adhesion Kinase (FAK), Matrix Metalloproteinases (MMPs), and Nuclear Factor-kappa B (NF-κB), all of which play roles in cancer progression. nih.govresearchgate.net
| Signaling Pathway/Molecule | General Role in Cancer | Reference |
|---|---|---|
| MAPK | Regulates cell proliferation, differentiation, and survival | nih.govresearchgate.net |
| FAK | Involved in cell adhesion, migration, and survival | nih.govresearchgate.net |
| MMPs | Degrade the extracellular matrix, facilitating invasion | nih.govresearchgate.net |
| NF-κB | Regulates genes involved in inflammation, survival, and proliferation | nih.govresearchgate.net |
The function of Mammaglobin-A in cancer presents a dual and contrasting role, with evidence supporting both pro-tumorigenic and anti-tumorigenic activities in different experimental contexts. nih.govresearchgate.net
Pro-tumorigenic Activities: The pro-tumor effects are primarily associated with the upregulation or overexpression of Mammaglobin-A. nih.gov In this role, the protein is shown to enhance tumor cell proliferation, migration, and invasion. nih.govresearchgate.net These actions are mechanistically linked to the activation of key signaling pathways like MAPK, FAK, and NF-κB, and the initiation of the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties. nih.govresearchgate.net
Anti-tumorigenic Activities: Conversely, anti-tumor activities have also been described. researchgate.net Some studies report that higher levels of Mammaglobin-A can reduce the migration and invasion of breast cancer cells. nih.gov Furthermore, the suppression or downregulation of Mammaglobin-A has been shown to decrease cell migration and invasion capacity. researchgate.net This suggests that in certain biological settings, Mammaglobin-A may function as a tumor suppressor. nih.gov
This conflicting evidence highlights that the ultimate impact of Mammaglobin-A on tumor dynamics is not straightforward and may depend on its level of expression and the specific molecular background of the cancer cells. nih.govnih.govresearchgate.net
Research on Mammaglobin a Peptides and Epitopes
Identification of Immunogenic Epitopes
The immune system, particularly T-cells, recognizes small peptide fragments (epitopes) of proteins like Mammaglobin-A when they are presented by Human Leukocyte Antigen (HLA) molecules on the surface of cells. Identifying which peptides are immunogenic—capable of provoking an immune response—is a critical first step in developing epitope-based vaccines. nih.gov
The initial phase of identifying potential T-cell epitopes from the Mammaglobin-A protein sequence often involves computational, or in silico, methods. dntb.gov.ua Researchers utilize computer-based algorithms that predict which short peptide sequences (typically 9 amino acids, or 9-mers) from the full-length protein are likely to bind to specific HLA molecules. nih.govnih.gov These prediction programs, such as the one provided by the Bioinformatics & Molecular Analysis Section of the National Institutes of Health, analyze the amino acid sequence of the protein and calculate a binding affinity score for various HLA types, which are highly diverse in the human population. nih.govoup.com
This "reverse immunology" approach has been successfully used to identify numerous candidate epitopes from Mammaglobin-A that are restricted to different HLA supertypes, including HLA-A2, HLA-A3, and HLA-A24. nih.govnih.goviedb.org For example, studies have used these algorithms to identify multiple 9-mer peptides with predicted high, intermediate, or low binding affinities for the HLA-A2 molecule, one of the most common HLA types. nih.govoup.com This computational screening allows researchers to narrow down the vast number of potential peptides to a manageable list of candidates for further experimental testing. nih.govnih.gov
Table 1: Computationally Predicted HLA-A2 Restricted Epitopes from Mammaglobin-A This table is interactive. You can sort and filter the data.
| Epitope Name | Amino Acid Position | Sequence | Predicted HLA-A2 Binding Affinity |
|---|---|---|---|
| Mam-A2.1 | 83-92 | LIYDSSLCDL | High |
| Mam-A2.2 | 2-10 | KLLMVLMLA | High |
| Mam-A2.3 | 4-12 | LMVLMLAAL | Intermediate |
| Mam-A2.4 | 66-74 | FLNQTDETL | Intermediate |
| Mam-A2.5 | 73-81 | TLSNVEVFM | Intermediate |
| Mam-A2.7 | 32-40 | TINPQVSKT | Low |
Data sourced from multiple studies utilizing HLA class I-peptide binding computer algorithms. nih.govoup.comresearchgate.net
Following computational prediction, candidate peptides must be validated experimentally to confirm they are naturally processed by cancer cells and can activate T-cells. nih.govnih.gov One such peptide is Mammaglobin-A (4-12), also known as Mam-A2.3, which has the amino acid sequence LMVLMLAAL. nih.govresearchgate.net
Validation studies involve synthesizing the predicted peptide epitopes and testing their ability to elicit an immune response in vitro. A common method is the enzyme-linked immunospot (ELISPOT) assay, which measures the frequency of interferon-gamma (IFN-γ) secreting T-cells in response to a specific peptide. nih.govnih.gov Studies have shown that CD8+ T-cells (cytotoxic T lymphocytes or CTLs) from breast cancer patients react to the Mam-A2.3 peptide, indicating a pre-existing immune response to this epitope. nih.govresearchgate.net
Further validation involves generating CD8+ T-cell lines in vitro by stimulating them with peptide-loaded antigen-presenting cells. nih.govnih.gov The cytotoxic activity of these T-cell lines is then tested against breast cancer cell lines. It has been demonstrated that T-cells specific for epitopes like Mam-A2.3 can recognize and kill human breast cancer cells that are positive for both Mammaglobin-A and the corresponding HLA molecule (e.g., HLA-A2), but not cancer cells lacking either the protein or the correct HLA type. nih.govnih.govnih.gov This confirms that the epitope is naturally processed and presented by tumor cells. nih.gov In addition to CD8+ T-cell responses, studies have also found that the frequency of Mammaglobin-A-reactive CD4+ T-cells is significantly higher in breast cancer patients compared to healthy individuals, suggesting a broad immune response to the protein. nih.gov
Table 2: Experimental Validation of Selected Mammaglobin-A Epitopes This table is interactive. You can sort and filter the data.
| Epitope Name | Sequence | HLA Restriction | Validating Assay | Key Finding |
|---|---|---|---|---|
| Mam-A2.3 | LMVLMLAAL | HLA-A2 | IFN-γ ELISPOT | Recognized by CD8+ T-cells from breast cancer patients. nih.govresearchgate.net |
| Mam-A2.1 | LIYDSSLCDL | HLA-A2 | Cytotoxicity Assay | CD8+ CTL lines showed significant cytotoxic activity. nih.govspandidos-publications.com |
| Mam-A3.1 | PLLENVISK | HLA-A3 | Cytotoxicity Assay | CD8+ T-cell line showed significant HLA-A3-restricted cytotoxic activity against Mam-A positive breast cancer cells. nih.gov |
| MAA24.2 | CYAGSGCPL | HLA-A24 | Cytotoxicity Assay | CD8+ CTL lines lysed HLA-A24+/Mam-A+ breast cancer cells. iedb.org |
| MAA24.4 | ETLSNVEVF | HLA-A24 | Cytotoxicity Assay | CD8+ CTL lines lysed HLA-A24+/Mam-A+ breast cancer cells. iedb.org |
Peptide-Based Methodologies in Research
The identification of immunogenic epitopes has enabled the development of various peptide-based tools and methodologies for research and potential therapeutic applications.
To perform experimental validation and other immunological studies, Mammaglobin-A derived peptides like Mam-A2.3 are produced through chemical synthesis. oup.com Solid-phase peptide synthesis, using methods such as the t-boc or Fmoc/tBu approach, allows for the precise, sequential assembly of amino acids to create the desired peptide sequence. nih.govnpl.co.uk Microwave-assisted synthesizers can be employed to efficiently produce complex or aggregation-prone sequences. npl.co.uk
After synthesis, the crude peptide product must be purified and characterized to ensure it is suitable for use in sensitive biological assays. The purity of the synthesized peptides is typically determined using analytical techniques such as high-performance liquid chromatography (HPLC) and their identity is confirmed by mass spectrometry, which verifies that the peptide has the correct molecular weight corresponding to its amino acid sequence. oup.comnpl.co.uk This rigorous characterization ensures that the observed immunological effects are due to the specific Mammaglobin-A peptide and not impurities. oup.com
Beyond their use in T-cell assays, peptides derived from Mammaglobin-A serve as targets for developing novel molecular recognition tools called aptamers. nih.govinrs.ca Aptamers are short, single-stranded DNA or RNA oligonucleotides that can fold into specific three-dimensional structures, allowing them to bind to target molecules, such as proteins, with high affinity and specificity. inrs.ca They are generated through an in vitro selection process called Systematic Evolution of Ligands by Exponential enrichment (SELEX). inrs.ca
Researchers have successfully used a hybrid SELEX approach to select and characterize novel aptamers that specifically target the Mammaglobin-A protein. nih.gov One such aptamer, designated MAMA2, has been shown to bind to its target with high affinity, indicated by low nanomolar dissociation constant (Kd) values. inrs.canih.gov These aptamers demonstrate high specificity, binding to Mammaglobin-A protein and breast cancer cells expressing it, with minimal non-specific binding to other cancer cells or normal cells. nih.govnih.gov A key application of these aptamers is in the detection of circulating tumor cells (CTCs) in breast cancer patients, which is crucial for monitoring disease progression and metastasis. nih.gov Studies have shown that Mammaglobin-A-targeting aptamers can successfully distinguish a small number of breast cancer cells spiked into whole blood lysates, highlighting their potential as powerful recognition elements in new diagnostic platforms. nih.gov
Advanced Methodologies in Mammaglobin a Research
Computational Biology and Bioinformatics Approaches for Epitope Prediction and Structural Analysis
Computational biology serves as a critical first step in identifying potential immunologically significant regions, or epitopes, of the Mammaglobin-A protein. Researchers utilize a "reverse immunology" approach, which begins with bioinformatic analysis rather than traditional laboratory screening. nih.gov This method employs computer algorithms to predict which peptide sequences from the Mammaglobin-A protein are likely to bind to Major Histocompatibility Complex (MHC) molecules, a necessary step for T-cell recognition. nih.gov
Table 1: Computational Approaches in Mammaglobin-A Research
| Methodology | Application | Finding/Purpose | Source(s) |
|---|---|---|---|
| Epitope Prediction Algorithms | Identification of CD8 T-cell epitopes | Predicts peptide binding to MHC/HLA molecules to identify immunogenic sequences. | nih.gov |
| Reverse Immunology | Prioritization of candidate epitopes | Uses predicted binding as the first step to select potential epitopes for further study. | nih.gov |
| HMM-based Structure Prediction | Structural Analysis | Creates 3D models of the Mammaglobin-A protein to identify structural features like transmembrane helices. | researchgate.net |
In vitro Cell-Based Assays for Functional Characterization
Following computational prediction, in vitro cell-based assays are essential for validating the biological function and immunogenicity of Mammaglobin-A and its predicted epitopes. These assays provide direct evidence of cellular responses.
One key method is the Enzyme-Linked Immunospot (ELISPOT) assay. nih.gov In studies of Mammaglobin-A, ELISPOT has been used to determine if CD8 T-cell lines specific for predicted epitopes can recognize and respond to breast cancer cells that naturally process and present these epitopes. nih.gov For example, T-cells were shown to recognize and produce interferon-gamma (IFNγ) in response to Mammaglobin-A positive (MAM-A+), HLA-A2 positive (HLA-A2+) breast cancer cell lines (e.g., AU565), but not to MAM-A negative cell lines (e.g., MCF-7), confirming the epitopes' relevance. nih.gov
Other functional assays investigate the role of Mammaglobin-A in cancer cell biology. Studies have examined the impact of Mammaglobin-A on cell proliferation, migration, and invasion capacities of breast cancer cells. nih.gov These experiments help to characterize the protein's contribution to tumor aggressiveness. nih.gov Cytotoxicity assays are also performed to evaluate the ability of MAM-A-specific T-cells to lyse MAM-A expressing breast cancer cells, directly demonstrating the potential of immunotherapy targeting this protein. researchgate.netnih.gov
Table 2: In Vitro Assays for Mammaglobin-A Functional Analysis
| Assay Type | Cell Lines Used | Purpose | Key Findings | Source(s) |
|---|---|---|---|---|
| ELISPOT Assay | AU565 (MAM-A+, HLA-A2+), MCF-7 (MAM-A-, HLA-A2+) | To test recognition of MAM-A epitopes by CD8 T-cells. | T-cells recognized and responded to MAM-A positive breast cancer cells, but not negative ones. | nih.gov |
| Cytotoxicity Assays | Mammaglobin-A-positive breast cancer cell lines | To evaluate the killing of tumor cells by MAM-A-specific T-cells. | MAM-A-specific CD8+ and CD4+ T-cells are capable of specific recognition and lysis of target cells. | researchgate.netnih.gov |
| Cell Growth/Proliferation Assays | Breast cancer cell lines | To determine the effect of Mammaglobin-A expression on cancer cell growth. | Mammaglobin-A can influence cell proliferation, migration, and invasion, though reports on whether it is tumor-promoting or suppressive are disputed. | nih.govnih.gov |
Preclinical Animal Models for Mechanistic and Immunological Studies
Preclinical animal models are indispensable for studying the complex interactions between the immune system and tumors in vivo. For Mammaglobin-A research, DNA vaccination models and syngeneic tumor models have been particularly informative.
DNA vaccination studies have been conducted in preclinical models to establish proof-of-concept for a Mammaglobin-A-targeting vaccine. nih.govresearchgate.net In these models, a DNA plasmid designed to express the human Mammaglobin-A protein is administered, leading to the generation of potent, antigen-specific immune responses. nih.govresearchgate.net Specifically, studies in HLA-A2 transgenic mice demonstrated that a MAM-A DNA vaccine could successfully expand MAM-A2.1-specific CD8 T-cells, an immunodominant epitope. nih.gov These models have been crucial for demonstrating that a DNA vaccine targeting MAM-A can generate breast cancer immunity. nih.govsemanticscholar.org
Syngeneic tumor models, where tumor cells are implanted into mice with the same genetic background and a fully intact immune system, are also used. nih.govnih.govcriver.com Models like the 4T1 cell line implanted in BALB/c mice, which mimics human breast cancer metastasis, allow researchers to study the efficacy of immunotherapies in a context that includes native tumor-immune interactions. nih.govaltogenlabs.com Such models are suitable for evaluating how treatments like a Mammaglobin-A vaccine might perform in the presence of a complete immune microenvironment. nih.govcriver.com
Table 3: Preclinical Animal Models in Mammaglobin-A Immunotherapy Research
| Model Type | Example | Application | Key Immunological Outcome | Source(s) |
|---|---|---|---|---|
| DNA Vaccination Model | HLA-A2 Transgenic Mice | To test the immunogenicity of a MAM-A DNA vaccine. | Vaccination elicited MAM-A-specific CD8 T-cell responses and expanded the frequency of CD8+/MAM-A2.1+ T-cells. | nih.govsemanticscholar.org |
| Syngeneic Tumor Model | 4T1 murine mammary carcinoma cells in BALB/c mice | To study tumor-immune interactions and test immunotherapies in an immune-competent host. | Allows for the assessment of anti-tumor immune responses and cancer-stromal interactions, mimicking human disease progression. | nih.govnih.govaltogenlabs.com |
High-Throughput Expression Profiling
High-throughput expression profiling techniques are used to quantify the levels of Mammaglobin-A mRNA in various tissues, providing critical data on its specificity as a breast cancer marker.
Quantitative reverse transcription PCR (qRT-PCR) is a widely used method to measure Mammaglobin-A gene expression. nih.govnih.gov This technique has been applied to detect and quantify MAM-A mRNA in lymph nodes, blood, and bone marrow of breast cancer patients. nih.gov Studies using qRT-PCR have found that Mammaglobin-A mRNA expression can be over 10-fold higher in breast cancer tissue compared to normal breast tissue. nih.goviaea.org This high level of differential expression underscores its potential as a diagnostic and therapeutic target. nih.goviaea.org
RNA in situ hybridization (ISH) is another powerful technique that provides spatial information about gene expression. Unlike qRT-PCR, which measures average expression across a tissue sample, ISH allows researchers to visualize exactly which cells are expressing the target mRNA. nih.gov Using ISH, studies have confirmed that Mammaglobin-A expression is specifically localized to tumor epithelial cells, with no expression detected in the surrounding stromal or inflammatory cells. nih.goviaea.org
Table 4: High-Throughput Expression Profiling of Mammaglobin-A
| Technique | Sample Type | Purpose | Finding | Source(s) |
|---|---|---|---|---|
| Quantitative RT-PCR (qRT-PCR) | Breast tumor tissue, normal tissue, lymph nodes | To quantify and compare Mammaglobin-A mRNA levels. | Mammaglobin-A is significantly overexpressed in breast tumors compared to normal tissue. | nih.govnih.goviaea.org |
| RNA In Situ Hybridization (ISH) | Breast tumor tissues | To localize the cellular source of Mammaglobin-A expression. | Expression is confined to tumor epithelial cells. | nih.goviaea.org |
Research Applications of Mammaglobin a As a Biomarker
Detection of Disseminated Tumor Cells (DTCs) and Circulating Tumor Cells (CTCs) in Research Settings
The detection of DTCs in bone marrow and CTCs in peripheral blood is a critical area of cancer research, as these cells are precursors to metastatic disease. Mammaglobin-A, with its high specificity for breast tissue, has been extensively investigated as a molecular marker for identifying these rare cells.
Sensitive molecular techniques, particularly reverse transcription-polymerase chain reaction (RT-PCR), are employed to detect Mammaglobin-A mRNA in patient samples. nih.gov The presence of Mammaglobin-A mRNA is indicative of the presence of breast cancer cells in non-mammary tissues like blood and bone marrow. nih.gov One study utilizing a nested RT-PCR methodology found Mammaglobin-A-mRNA-positive cells in 13.9% of operable breast cancer patients, while none were detected in the control group. nih.gov Notably, 64.3% of the patients with detectable Mammaglobin-A positive cells experienced a relapse during the follow-up period. nih.gov In patients with confirmed metastasis, Mammaglobin-A was detected in 17.9% of cases. nih.gov
The application of Mammaglobin-A as a marker for CTCs has been shown to have prognostic implications. Multivariate analysis has revealed that the detection of Mammaglobin-A-mRNA-positive cells is an independent risk factor for reduced disease-free interval. nih.gov Several studies have underscored that human mammaglobin (hMAM) mRNA is one of the most specific molecular markers for the hematogenous spread of breast cancer cells. nih.govtandfonline.com In peripheral stem cell collections from breast cancer patients, Mammaglobin-A mRNA was detected in 60% of cases, suggesting contamination with tumor cells. nih.gov
Table 1: Detection of Mammaglobin-A in Circulating and Disseminated Tumor Cells
| Cohort | Sample Type | Detection Method | Positivity Rate | Associated Findings | Reference |
|---|---|---|---|---|---|
| Operable Breast Cancer Patients (n=101) | Peripheral Blood | Nested RT-PCR | 13.9% | 64.3% of positive cases relapsed; Independent risk factor for reduced Disease-Free Interval | nih.gov |
| Metastatic Breast Cancer Patients (n=39) | Peripheral Blood | Nested RT-PCR | 17.9% | - | nih.gov |
| Breast Cancer Patients (n=15) | Peripheral Blood Stem Cell Collections | Nested RT-PCR | 60% | Suggests contamination by tumor cells | nih.gov |
| Early Breast Cancer (Stage I-III, n=175) | Peripheral Blood | Nested RT-PCR | Not specified | Investigated alongside CK19 and HER2 for prognostic value | aacrjournals.org |
Investigation as a Molecular Marker in Primary and Metastatic Lesions for Origin Identification
The tissue-specific expression of Mammaglobin-A makes it a valuable tool for determining the primary origin of metastatic tumors, particularly in cases of cancers of unknown primary origin. mdpi.com Immunohistochemistry is a common technique used to detect the Mammaglobin-A protein in tissue samples.
Studies have shown high levels of Mammaglobin-A expression in a significant percentage of breast carcinomas. mdpi.com Approximately 80% of all primary and metastatic breast tumors examined were found to be strongly immunopositive for the mammaglobin protein. nih.gov In one study, 81 out of 100 primary human breast tumors showed strong immunopositivity for Mammaglobin-A, and this staining was independent of tumor grade and histological type. nih.govaacrjournals.org
When investigating metastatic spread to lymph nodes, Mammaglobin-A has proven to be a highly specific marker. Research demonstrated that 10 out of 11 lymph nodes from patients with metastatic breast cancer contained detectable Mammaglobin-A mRNA, while it was undetectable in uninvolved lymph nodes. nih.govaacrjournals.org Another study assessing Mammaglobin-A protein expression found that in 41 cases of primary breast cancer with axillary lymph node metastases, 76% showed positive staining for Mammaglobin-A in both the primary tumor and the corresponding metastasis. nih.gov Overexpression of Mammaglobin-A in cancer tissue has been associated with a significantly higher likelihood of metastasis. researchgate.netwaocp.com
Table 2: Mammaglobin-A Expression in Primary and Metastatic Breast Cancer
| Sample Type | Number of Cases | Detection Method | Positivity Rate | Key Findings | Reference |
|---|---|---|---|---|---|
| Primary Breast Tumors | 100 | Immunohistochemistry | 81% | Staining independent of tumor grade and histological type | nih.govaacrjournals.org |
| Metastatic Lymph Nodes | 11 | RT-PCR | 91% (10/11) | Undetectable in uninvolved lymph nodes | nih.govaacrjournals.org |
| Primary Breast Cancer with Axillary Lymph Node Metastases | 41 | Immunohistochemistry | 76% (31/41) | Positive staining in both primary tumor and metastasis | nih.gov |
| Primary and Metastatic Breast Tumors | Not specified | Not specified | ~80% | Strongly immunopositive | nih.gov |
Exploration of Prognostic Associations in Research Cohorts (e.g., with tumor grade, hormone receptor status, metastatic potential)
The expression levels of Mammaglobin-A have been correlated with various clinicopathological parameters in breast cancer, although its precise prognostic role remains a subject of ongoing research with some conflicting findings.
Several studies have investigated the link between Mammaglobin-A expression and hormone receptor status. A significant association has been found between higher Mammaglobin-A mRNA and protein expression in estrogen receptor-positive (ER-positive) tumors compared to ER-negative tumors. nih.govnih.gov However, this expression did not consistently correlate with progesterone (B1679170) receptor (PR) levels. nih.gov Some research suggests that elevated Mammaglobin-A expression is associated with a less aggressive tumor phenotype, characterized by features such as diploid DNA content, low cell proliferation rates, and low nuclear grades. nih.gov
Table 3: Prognostic Associations of Mammaglobin-A Expression in Breast Cancer Research
| Prognostic Factor | Association with Mammaglobin-A Expression | Significance (p-value) | Research Finding | Reference |
|---|---|---|---|---|
| Tumor Grade | Positive correlation with high grade | p = 0.0315 | Overexpression of Mammaglobin-A gene associated with high tumor grade. | tandfonline.com |
| Tumor Grade | Inverse correlation (low expression with high grade) | p = 0.0011 | Low Mammaglobin-A immunostaining linked to high BRE grade. | mdpi.comucjournals.com |
| Estrogen Receptor (ER) Status | Higher expression in ER-positive tumors | p = 0.04 (mRNA), p = 0.01 (protein) | Significantly higher Mammaglobin-A expression in ER-positive tumors. | nih.gov |
| Estrogen Receptor (ER) Status | Inverse correlation (low expression with ER-negative) | p < 0.0001 | Low Mammaglobin-A immunostaining linked to loss of ER expression. | mdpi.comucjournals.com |
| Progesterone Receptor (PR) Status | Inverse correlation (low expression with PR-negative) | p < 0.0001 | Low Mammaglobin-A immunostaining linked to loss of PR expression. | mdpi.comucjournals.com |
| Lymph Node Metastasis | Positive correlation | p = 0.01 | Positive plasma Mammaglobin-A associated with lymph node metastasis. | dovepress.com |
| Tumor Stage | Positive correlation | p = 0.0009 | Positive plasma Mammaglobin-A associated with advanced tumor stage. | dovepress.com |
| Metastatic Potential | Positive correlation | OR = 7.36 (tissue), OR = 9.00 (mRNA) | Overexpression in tissue and high mRNA concentration are risk factors for metastasis. | researchgate.netwaocp.com |
Therapeutic Research Strategies Targeting Mammaglobin a
Research into therapeutic strategies targeting mammaglobin-A is primarily focused on leveraging its tumor-specific expression to develop novel immunotherapies and targeted drug delivery systems. These approaches aim to harness the immune system to recognize and eliminate cancer cells expressing mammaglobin-A or to deliver cytotoxic agents directly to these cells, thereby minimizing damage to healthy tissues.
Future Directions and Open Questions in Mammaglobin a Research
Comprehensive Elucidation of Precise Physiological Functions in Normal and Pathological States
A significant gap in our understanding of Mammaglobin-A lies in the definitive characterization of its physiological and pathological roles. While its function is not fully understood, it is believed to be involved in several biological processes. As a secretoglobin, it is suggested to play a part in cell signaling, immune response, and chemotaxis. Furthermore, its ability to bind steroid-like molecules points towards a potential role in hormone transport.
In pathological states, particularly breast cancer, the function of Mammaglobin-A is complex and appears to be context-dependent. Some studies suggest it promotes tumor cell proliferation, migration, and invasion by activating signaling pathways such as mitogen-activated protein kinase (MAPK), focal adhesion kinase (FAK), matrix metalloproteinases (MMPs), and nuclear factor kappa B (NF-κB). This pro-tumor activity is a critical area for further investigation to understand the mechanisms driving cancer progression.
Conversely, other studies have linked Mammaglobin-A expression to less aggressive tumor phenotypes, suggesting a potential tumor-suppressive role in certain contexts. This duality highlights the need for comprehensive studies to delineate the specific conditions under which Mammaglobin-A acts as a promoter or suppressor of malignancy. Future research must focus on identifying its interacting partners, downstream signaling targets, and the influence of the tumor microenvironment on its function to build a complete picture of its physiological and pathological activities.
Resolution of Conflicting Functional and Expression Data in Different Research Contexts
A major challenge in Mammaglobin-A research is the conflicting data regarding its expression levels and prognostic significance in breast cancer. Numerous studies have reported contradictory findings, with some associating high Mammaglobin-A expression with a better prognosis, while others link it to a poorer outcome. A meta-analysis of plasma Mammaglobin-A expression found it to be a predictor of poor prognosis in breast carcinoma patients.
Several factors may contribute to these discrepancies, including the use of different antibodies with varying specificities, diverse immunohistochemical staining protocols, and subjective criteria for scoring staining results. To resolve these conflicts, standardized and validated assays for Mammaglobin-A detection and quantification are imperative. This includes the development of highly specific monoclonal antibodies and the establishment of consensus scoring systems.
Furthermore, the heterogeneity of breast cancer itself likely plays a significant role in the varied observations. The functional and prognostic implications of Mammaglobin-A may differ across various breast cancer subtypes. For instance, some studies have shown that low Mammaglobin-A expression is linked to high-grade tumors and triple-negative status. Future research should therefore focus on subtype-specific analyses to clarify the role of Mammaglobin-A in different molecular contexts of breast cancer.
Development of Advanced In Vitro and In Vivo Models for Deeper Mechanistic Insight
To gain deeper mechanistic insights into Mammaglobin-A's function, the development and utilization of advanced preclinical models are crucial. Traditional two-dimensional (2D) cell culture systems often fail to recapitulate the complexity of the tumor microenvironment.
Advanced In Vitro Models: Patient-derived organoids (PDOs) are emerging as a powerful tool in cancer research. These three-dimensional (3D) cultures are derived from patient tumors and can preserve the histological and genomic characteristics of the original tumor, offering a more physiologically relevant model to study biomarker expression and drug response. The use of breast cancer organoids will be invaluable in dissecting the signaling pathways influenced by Mammaglobin-A and for preclinical screening of potential therapeutic agents targeting this protein.
Advanced In Vivo Models: Patient-derived xenograft (PDX) models, where patient tumor tissue is implanted into immunodeficient mice, provide a robust platform for studying tumor biology and therapeutic responses in a more complex in vivo setting. These models can help to validate findings from in vitro studies and to assess the role of Mammaglobin-A in tumor growth, metastasis, and response to therapy.
Furthermore, the development of humanized mouse models, such as HLA-A2+/hCD8+ double-transgenic mice, has been instrumental in studying the immune response to Mammaglobin-A-based vaccines. These models allow for the investigation of T-cell responses against Mammaglobin-A expressing tumors and are critical for the preclinical development of immunotherapeutic strategies.
Expansion of Research into Broader Neoplastic Contexts Beyond Breast Cancer
While Mammaglobin-A is predominantly associated with breast cancer, its expression has been identified in a range of other malignancies, opening new avenues for research and potential clinical applications.
Expression in Other Cancers: Immunohistochemical studies have demonstrated Mammaglobin-A expression in a significant proportion of tumors of the female genital tract, including endometrial and ovarian cancers, as well as in salivary gland tumors. Lower levels of expression have also been reported in medullary thyroid cancer, teratoma of the testis, and some squamous cell carcinomas.
Q & A
Q. What statistical approaches are optimal for analyzing Mammaglobin-A precursor (4-12) datasets with high variability?
- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Apply mixed-effects models to account for batch effects in multi-institutional data. Sensitivity analyses (e.g., bootstrapping) assess result robustness. Report effect sizes and confidence intervals to avoid overinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
